Dendryphiellin D
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Overview
Description
Dendryphiellin D is a compound extracted from the plant pathogenic fungus Septoria rudbeckiae, which is found on the halophyte Karelinia caspia. This compound has garnered attention due to its significant biological activities, particularly its ability to reduce nitric oxide production .
Preparation Methods
Dendryphiellin D is typically extracted from cultures of the fungus Septoria rudbeckiae. The preparation involves cultivating the fungus under specific conditions that promote the production of secondary metabolites, including this compound . The extraction process usually involves solvent extraction followed by purification techniques such as chromatography to isolate the compound.
Chemical Reactions Analysis
Dendryphiellin D undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dendryphiellin D has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology and medicine, it is investigated for its potential anti-inflammatory and antimicrobial properties. The compound’s ability to inhibit nitric oxide production makes it a candidate for research in treating conditions associated with excessive nitric oxide levels . Additionally, this compound is explored for its potential use in industrial applications, such as the development of new antimicrobial agents .
Mechanism of Action
The primary mechanism by which Dendryphiellin D exerts its effects is through the inhibition of nitric oxide production. Nitric oxide is a signaling molecule involved in various physiological processes, including inflammation and immune response. By inhibiting nitric oxide production, this compound can potentially reduce inflammation and modulate immune responses . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with enzymes responsible for nitric oxide synthesis .
Comparison with Similar Compounds
Dendryphiellin D is part of a family of compounds produced by marine fungi, including Dendryphiellin A, B, C, and E. These compounds share similar structural features but differ in their specific biological activities and chemical properties . For example, Dendryphiellin A and B have been studied for their antimicrobial properties, while Dendryphiellin C and E have shown potential anti-inflammatory effects . The uniqueness of this compound lies in its potent inhibition of nitric oxide production, which sets it apart from other related compounds .
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2,7,8-tetrahydronaphthalen-2-yl] (2E,4E,6R)-6-(hydroxymethyl)octa-2,4-dienoate |
InChI |
InChI=1S/C21H28O5/c1-4-15(13-22)7-5-6-8-20(25)26-19-10-9-16-11-17(23)18(24)12-21(16,3)14(19)2/h5-11,14-15,18-19,22,24H,4,12-13H2,1-3H3/b7-5+,8-6+/t14-,15+,18+,19-,21+/m0/s1 |
InChI Key |
JOCONTUXRSUXQU-JBTCAVAYSA-N |
Isomeric SMILES |
CC[C@@H](CO)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)O |
Canonical SMILES |
CCC(CO)C=CC=CC(=O)OC1C=CC2=CC(=O)C(CC2(C1C)C)O |
Origin of Product |
United States |
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